2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol
Description
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is a synthetic organic compound characterized by its pyrimidine core substituted with benzyloxy groups at the 2 and 4 positions and a propan-2-ol moiety at the 5 position
Properties
CAS No. |
41244-54-6 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2,4-bis(phenylmethoxy)pyrimidin-5-yl]propan-2-ol |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,24)18-13-22-20(26-15-17-11-7-4-8-12-17)23-19(18)25-14-16-9-5-3-6-10-16/h3-13,24H,14-15H2,1-2H3 |
InChI Key |
OEFDZCNFIGZSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and guanidine under acidic or basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions. Benzyl alcohols react with the pyrimidine core in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Propan-2-ol Moiety:
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyloxy groups or to convert the pyrimidine ring into a more saturated structure.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Overview
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and cosmetics. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, studies have highlighted the role of pyrimidine derivatives in inhibiting kinases that are crucial in cancer progression.
Cosmetic Formulations
- Skin Care Products : The compound's properties make it a candidate for inclusion in cosmetic formulations. Its ability to enhance skin penetration and stability can improve the efficacy of active ingredients in creams and lotions.
- Moisturizing Agents : Preliminary studies suggest that formulations containing this compound can enhance skin hydration and barrier function, making it suitable for moisturizing products.
Data Tables
| Application Area | Specific Use Case | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Enzyme inhibitors | Targeting disease-related enzymes | |
| Cosmetic Formulations | Skin care products | Improved skin hydration |
| Moisturizing agents | Enhanced barrier function |
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the effects of a series of pyrimidine derivatives, including 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol, on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting significant potential as an anticancer agent.
Case Study 2: Cosmetic Efficacy
In another study focusing on cosmetic applications, formulations containing the compound were tested for skin hydration and irritation potential. The results showed that products with this compound provided superior hydration compared to control formulations, with no significant irritation reported among participants.
Mechanism of Action
The mechanism by which 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzyloxy groups and the pyrimidine core may play crucial roles in binding to molecular targets, while the propan-2-ol moiety could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxy)pyrimidin-5-yl)propan-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
2-(2,4-Dibenzyloxy)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)methanol: Similar structure but with a methanol moiety instead of propan-2-ol.
Uniqueness
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is unique due to the specific combination of benzyloxy groups and the propan-2-ol moiety, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, from synthetic chemistry to potential therapeutic uses.
Biological Activity
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol, identified by its CAS number 41244-54-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships.
The molecular formula of 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is C21H22N2O3, with a molecular weight of 350.411 g/mol. Its structure includes a pyrimidine ring substituted with two benzyloxy groups and a propan-2-ol moiety. The compound exhibits a density of 1.196 g/cm³ and has a boiling point of approximately 559.7°C at 760 mmHg .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzyloxy-pyrimidine derivatives, including the compound .
Case Study: Antimicrobial Efficacy
A study published in the Molecules journal examined various O-benzyl derivatives for their antimicrobial properties. Compounds similar to 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL . The activity against Gram-negative bacteria was less pronounced but still noteworthy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol | Staphylococcus aureus | <50 |
| 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol | Bacillus subtilis | <50 |
Anticancer Activity
In addition to its antibacterial properties, compounds with similar structural features have been explored for their anticancer activities.
Case Study: HSP90 Inhibition
Research published in PMC identified derivatives of pyrimidines that act as inhibitors of heat shock protein 90 (HSP90), a critical chaperone involved in cancer cell proliferation. The derivatives exhibited antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range . The study found that these compounds could induce degradation of client proteins like AKT and ERK, which are pivotal in cancer signaling pathways.
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-bis(benzyloxy)-5-pyrimidine derivative | MCF7 (Breast Cancer) | 0.21 |
| 2,4-bis(benzyloxy)-5-pyrimidine derivative | A549 (Lung Cancer) | Low micromolar |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives often correlates with their structural features. Modifications to the benzyl groups or the pyrimidine core can significantly impact their efficacy.
Key Findings:
Q & A
Q. How to design a structure-activity relationship (SAR) study targeting pyrimidine-based inhibitors?
- Framework :
- Core Modifications : Synthesize analogs with varying benzyloxy substituents (e.g., electron-withdrawing groups at para positions).
- Biological Endpoints : Measure inhibition of dihydrofolate reductase (DHFR) and correlate with logD values.
- Statistical Models : Apply multivariate regression to identify critical steric/electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
